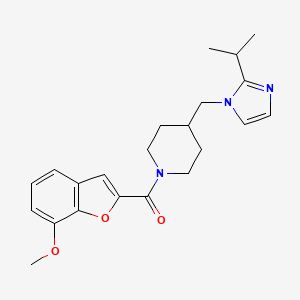

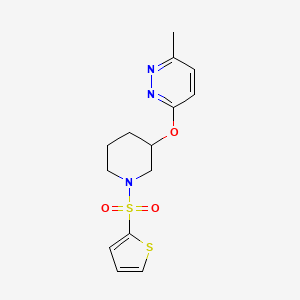

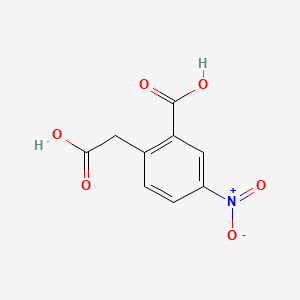

![molecular formula C16H23N3O4S B2518002 ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-89-3](/img/structure/B2518002.png)

ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with various reagents and conditions. For instance, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . This suggests that the synthesis of the compound of interest may also involve similar cyclization reactions and the use of metal catalysts to facilitate the process.

Molecular Structure Analysis

Quantum chemical calculations, such as density functional theory (DFT), are often employed to predict and analyze the molecular structure and properties of compounds. For example, a study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate used DFT to evaluate its formation and properties, indicating that similar computational methods could be applied to the compound of interest to understand its molecular structure .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be studied through various spectroscopic methods and theoretical calculations. For instance, the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with different nucleophiles has been explored, leading to the formation of various derivatives . This implies that the compound of interest may also undergo reactions with nucleophiles, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be influenced by their molecular structure. For example, the crystal structure of certain polysubstituted pyridines is stabilized by various intermolecular interactions, such as hydrogen bonding and C-H...O interactions . These findings suggest that the compound of interest may also exhibit specific intermolecular interactions that could affect its physical state and solubility.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 2-methyl-2,3-butadienoate has been utilized as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This process involves ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates and showcases complete regioselectivity and excellent yields. This method expands the reaction scope by employing substituted derivatives, achieving high diastereoselectivities (Zhu et al., 2003).

Heterocyclic Compound Synthesis

The synthesis of thieno[3,4-d]pyrimidines from reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds has been reported. These reactions lead to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, shedding light on potential pathways for generating novel heterocyclic frameworks (Ryndina et al., 2002).

Novel Pyridothienopyrimidines and Related Fused Systems

Research has introduced the preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. This includes the synthesis of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their subsequent reactions with carbonyl compounds. These processes enable the formation of diverse tetrahydropyridothienopyrimidine derivatives, indicating the versatility of these compounds in synthesizing fused polyheterocyclic systems (Bakhite et al., 2005).

Antioxidant Activity and Photophysical Properties

The synthesis and photophysical properties of novel thieno[2,3-b]pyridine derivatives have been explored, indicating potential applications in fields requiring specific spectral-fluorescent characteristics. This research underlines the relationship between chemical structure and spectral-fluorescent properties, suggesting these compounds' suitability for various scientific applications (Ershov et al., 2019).

Propiedades

IUPAC Name |

ethyl 3-carbamoyl-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-3-5-6-12(20)18-15-13(14(17)21)10-7-8-19(9-11(10)24-15)16(22)23-4-2/h3-9H2,1-2H3,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULORICKFBSTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

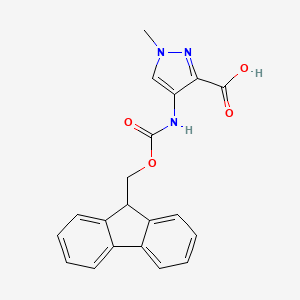

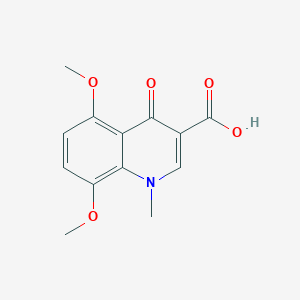

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

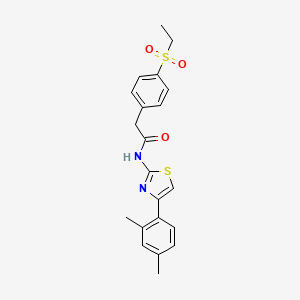

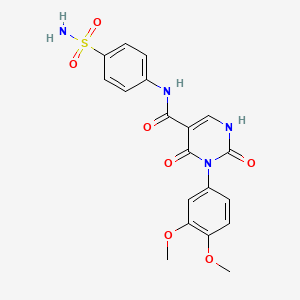

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)

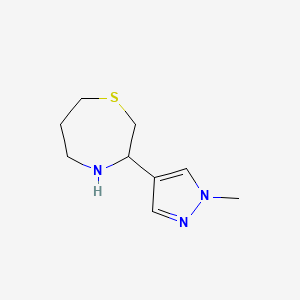

![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)

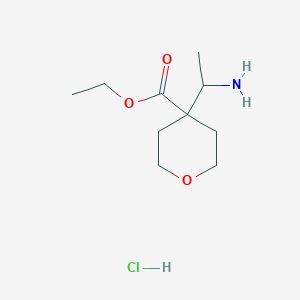

![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)